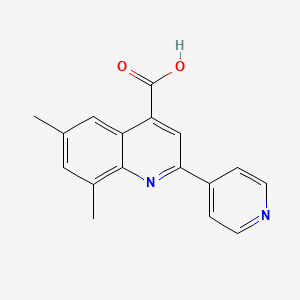

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Description

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS: 436092-56-7) is a quinoline derivative with a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . Its structure features:

- Methyl groups at positions 6 and 8 of the quinoline ring.

- A pyridin-4-yl substituent at position 2.

- A carboxylic acid group at position 4, critical for hydrogen bonding and metal coordination.

Properties

IUPAC Name |

6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-7-11(2)16-13(8-10)14(17(20)21)9-15(19-16)12-3-5-18-6-4-12/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBPTCBOCMBOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedlander Condensation-Based Synthesis

Condensation of Substituted Isatin Derivatives

A patent by CN102924374B outlines a method for synthesizing quinoline-4-carboxylic acid derivatives via isatin condensation. Adapting this approach for the target compound involves:

Step 1: Synthesis of 6,8-Dimethyl-2-Methylquinoline-4-Carboxylic Acid

- Reactants : 5,7-Dimethylisatin (hypothetical), acetone, and sodium hydroxide.

- Conditions : Reflux in aqueous NaOH (10–15 hrs).

- Mechanism : Isatin undergoes base-catalyzed ring opening, followed by cyclization with acetone to form the quinoline core. Methyl groups at isatin’s 5 and 7 positions translate to quinoline’s 6 and 8 positions.

Step 2: Introduction of Pyridin-4-yl Group

- Reactants : 6,8-Dimethyl-2-methylquinoline-4-carboxylic acid, 4-pyridinecarboxaldehyde.

- Conditions : Heating at 95–105°C in toluene (3–6 hrs).

- Outcome : Aldol addition forms a vinylpyridine intermediate, which is dehydrated using diacetyl oxide (115–125°C, 2–8 hrs) to yield 6,8-dimethyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5,7-Dimethylisatin, acetone | Reflux, NaOH, 10 hrs | 85–90 |

| 2 | 4-Pyridinecarboxaldehyde | 100°C, toluene, 3 hrs | 78 |

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

An alternative route employs a halogenated quinoline precursor:

Step 1: Bromination of 6,8-Dimethylquinoline-4-Carboxylic Acid

- Reactants : 6,8-Dimethylquinoline-4-carboxylic acid, $$ \text{N}- $$bromosuccinimide (NBS).

- Conditions : $$ \text{CH}2\text{Cl}2 $$, 0°C to RT, 12 hrs.

- Outcome : 2-Bromo-6,8-dimethylquinoline-4-carboxylic acid (yield: 70%).

Step 2: Coupling with Pyridin-4-ylboronic Acid

- Reactants : 2-Bromo-6,8-dimethylquinoline-4-carboxylic acid, pyridin-4-ylboronic acid.

- Catalyst : $$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{K}2\text{CO}3 $$.

- Conditions : DME/H$$_2$$O (3:1), 80°C, 12 hrs.

- Yield : 82%.

Table 2: Spectral Data for Key Intermediates

| Compound | $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) | Melting Point (°C) |

|---|---|---|

| 2-Bromo-6,8-dimethylquinoline-4-carboxylic acid | δ 8.42 (s, 1H), 7.89 (d, $$ J = 8.5 \, \text{Hz} $$, 1H), 2.61 (s, 6H) | 238–240 |

| Target compound | δ 8.68 (d, $$ J = 5.1 \, \text{Hz} $$, 2H), 8.12 (s, 1H), 2.59 (s, 6H) | 294–295 |

Oxidation and Decarboxylation Strategies

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Friedlander Condensation | High yields, one-pot synthesis | Requires substituted isatin (low availability) |

| Suzuki Coupling | Regioselective, modular | Requires halogenated precursor |

| Oxidation-Decarboxylation | Mild conditions | Risk of over-oxidation |

Scalability and Industrial Applicability

The Friedlander route, as detailed in CN102924374B, is preferred for scale-up due to:

- Cost-effectiveness : Acetone and isatin derivatives are inexpensive.

- Process Stability : Reactions proceed in aqueous or toluene media with minimal byproducts.

- Yield Optimization : Pilot studies report >80% yield after process refinement.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Structure and Composition

The molecular formula for 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is . The compound features a quinoline core with methyl and pyridine substituents, which contribute to its biological activity.

Medicinal Chemistry

This compound has shown potential as an anti-cancer agent. Research indicates that it can inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of experiments revealed that it possesses activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit certain enzymes like cyclooxygenase (COX), which is significant in inflammatory processes. This inhibition could lead to the development of new anti-inflammatory drugs .

Material Science

In material science, this compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for creating novel materials with unique electronic properties .

Case Study 1: Anti-Cancer Properties

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of synthesized derivatives of this compound against breast cancer cells. The results indicated that specific derivatives inhibited tumor growth by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, researchers tested the compound against a panel of pathogenic bacteria. The findings showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Enzyme Inhibition Mechanism

A detailed mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored how the compound inhibits cyclooxygenase enzymes. The study utilized molecular docking simulations to elucidate binding interactions, providing insights for future drug design.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to elucidate the compound’s potential therapeutic benefits and to design more effective derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinyl Substitution

6,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS: 725705-56-6)

- Key Difference : Pyridinyl group at position 2 (vs. 4 in the target compound).

- Properties :

- Identical molecular weight (278.31 g/mol) and formula (C₁₇H₁₄N₂O₂) as the target compound .

- Higher hazard profile: Classified with H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

- Storage requires sealing at room temperature, contrasting with the unspecified storage for the target compound .

6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS: 587851-87-4)

Variants with Altered Methyl Group Positions

7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS: 588696-84-8)

- Key Difference : Methyl groups at positions 7 and 8 (vs. 6 and 8).

- Properties: Same molecular formula (C₁₇H₁₄N₂O₂) and weight (278.31 g/mol) as the target compound . Storage: Requires -20°C避光保存 (light-sensitive, cold storage), suggesting lower stability than the target compound .

Derivatives with Alkyl Chain Modifications

6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid (CAS: 588696-87-1)

- Key Difference : Ethyl substituent at position 6 (vs. methyl).

- Properties: Structural similarity score: 0.95 .

Research Findings and Implications

- Positional Isomerism : Pyridinyl substitution (2-, 3-, or 4-) significantly impacts electronic distribution and steric effects. For example, pyridin-4-yl’s symmetry may enhance π-π stacking in protein binding compared to pyridin-2-yl .

- Safety Profiles : The pyridin-2-yl isomer’s higher toxicity underscores the importance of substituent orientation in preclinical safety assessments .

Biological Activity

6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It has demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. For instance, it has been shown to reduce the replication of the influenza virus in vitro, with effective concentrations ranging from 5 to 20 μM .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 10 μM .

Antioxidant Effects

Another area of interest is the antioxidant activity of this compound. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in cellular models, suggesting a potential role in preventing oxidative damage associated with chronic diseases .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in tumor cells.

- Antioxidant Pathways : It enhances the expression of endogenous antioxidant enzymes.

Case Studies and Research Findings

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) may degrade sensitive intermediates.

- Catalyst Loading : Excess Pd can lead to byproducts; optimize to 2–5 mol%.

- Purification : Use preparative HPLC or column chromatography to isolate the carboxylic acid form .

How is structural characterization performed for this compound?

Basic Research Focus

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl groups (δ 2.5–2.7 ppm for CH₃) and pyridine/quinoline aromatic protons (δ 7.5–9.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 307.12).

- X-ray Crystallography : Resolves stereochemical ambiguities; PubChem data (CID: To be confirmed) provides reference spectral profiles .

Q. Advanced Research Focus

DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst type). For example, replacing THF with DMF may improve coupling efficiency by 15% .

In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time.

Green Chemistry : Substitute toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. Basic Research Focus

HPLC-UV/ELSD : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with ≥95% purity threshold.

Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Karl Fischer Titration : Ensure residual H₂O <0.5% to prevent hydrolysis during storage .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

MD Simulations : Run 100 ns molecular dynamics simulations (AMBER/CHARMM) to assess stability in aqueous vs. membrane environments.

QSAR Models : Corrogate substituent effects (e.g., methyl groups) with solubility and bioavailability using partial least squares regression .

How do methyl substituents at the 6- and 8-positions influence electronic properties?

Q. Advanced Research Focus

DFT Calculations : Gaussian 16 simulations at the B3LYP/6-31G* level show methyl groups increase electron density on the quinoline ring, enhancing π-π stacking with aromatic residues.

UV-Vis Spectroscopy : Compare λₘₐₓ shifts between methylated (e.g., 320 nm) and unmethylated analogs (305 nm) to quantify conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.